

An In-depth Technical Guide to the ^1H NMR Spectrum of N-Benzylpropanamide

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Compound of Interest

Compound Name: **N-Benzylpropanamide**

Cat. No.: **B1265853**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **N-Benzylpropanamide**. It includes a detailed breakdown of the spectral data, the experimental protocol for data acquisition, and a structural representation to aid in the interpretation of the spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Core Data Presentation

The ^1H NMR spectrum of **N-Benzylpropanamide** exhibits distinct signals corresponding to the different proton environments in the molecule. The quantitative data, acquired in deuteriochloroform (CDCl_3) at 400 MHz, is summarized in the table below for straightforward interpretation and comparison.

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
Aromatic Protons (C_6H_5)	7.36-7.27	Multiplet	-	5H
Amide Proton (NH)	5.95	Singlet (broad)	-	1H
Benzylic Protons (CH_2)	4.45	Doublet	5.7	2H
Methylene Protons (CH_2)	2.25	Quartet	7.6	2H
Methyl Protons (CH_3)	1.19	Triplet	7.6	3H

Spectral Interpretation

The 1H NMR spectrum of **N-Benzylpropanamide** provides a clear confirmation of its molecular structure.

- **Aromatic Region (7.36-7.27 ppm):** The multiplet in this region, integrating to five protons, is characteristic of the monosubstituted benzene ring. The overlapping signals of the ortho, meta, and para protons result in a complex splitting pattern.
- **Amide Proton (5.95 ppm):** A broad singlet corresponding to the amide proton is observed. The broadness of this peak is often due to the quadrupolar relaxation of the adjacent nitrogen atom and can also be influenced by hydrogen bonding and chemical exchange.
- **Benzylic Methylene Protons (4.45 ppm):** The two protons on the carbon adjacent to the nitrogen and the phenyl group appear as a doublet with a coupling constant of 5.7 Hz. This splitting is due to coupling with the neighboring amide proton.
- **Propanamide Methylene Protons (2.25 ppm):** These two protons, alpha to the carbonyl group, resonate as a quartet with a coupling constant of 7.6 Hz. This splitting pattern arises from coupling with the adjacent methyl protons.

- Propanamide Methyl Protons (1.19 ppm): The terminal methyl group of the propanamide moiety appears as a triplet with a coupling constant of 7.6 Hz, resulting from coupling with the adjacent methylene protons.

Experimental Protocols

The following is a typical and detailed methodology for acquiring the ^1H NMR spectrum of **N-Benzylpropanamide**.

Sample Preparation:

- Approximately 5-10 mg of solid **N-Benzylpropanamide** is accurately weighed and placed in a clean, dry vial.
- The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can also reference the residual solvent peak (in this case, CHCl_3 at 7.26 ppm).
- The solution is then transferred to a 5 mm NMR tube. It is crucial to ensure the solution is free of any particulate matter to avoid spectral artifacts. If necessary, the solution can be filtered through a small cotton plug in a Pasteur pipette directly into the NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz NMR spectrometer is utilized for data acquisition.
- Solvent: Deuterated chloroform (CDCl_3).
- Temperature: The experiment is conducted at a standard probe temperature, typically 298 K (25 °C).
- Acquisition Parameters:
 - A standard one-pulse sequence is used.
 - The spectral width is set to encompass all expected proton signals (e.g., -2 to 12 ppm).

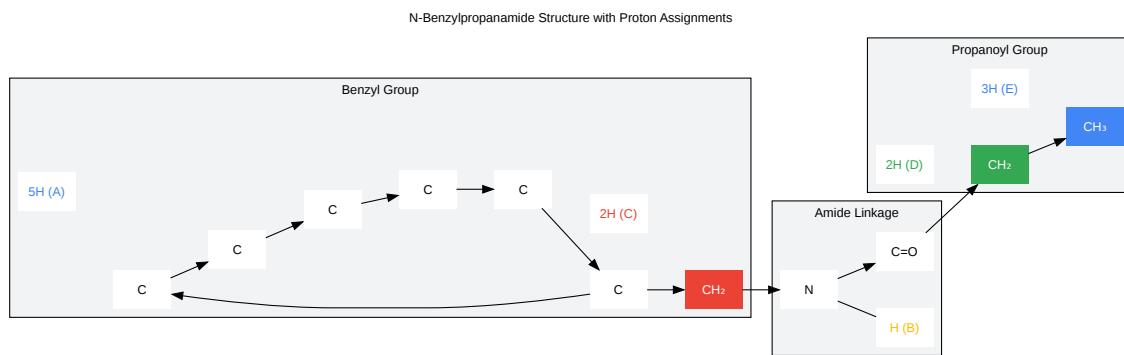
- A sufficient number of scans (e.g., 8 to 16) are co-added to achieve an adequate signal-to-noise ratio.
- A relaxation delay of 1-2 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

Data Processing:

- The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.
- Phase correction is applied to ensure all peaks are in the absorptive mode.
- Baseline correction is performed to obtain a flat baseline.
- The spectrum is referenced by setting the TMS peak to 0 ppm or the residual CHCl_3 peak to 7.26 ppm.
- Integration of the signals is carried out to determine the relative number of protons corresponding to each peak.
- Peak picking is performed to identify the precise chemical shifts of all signals.

Mandatory Visualization

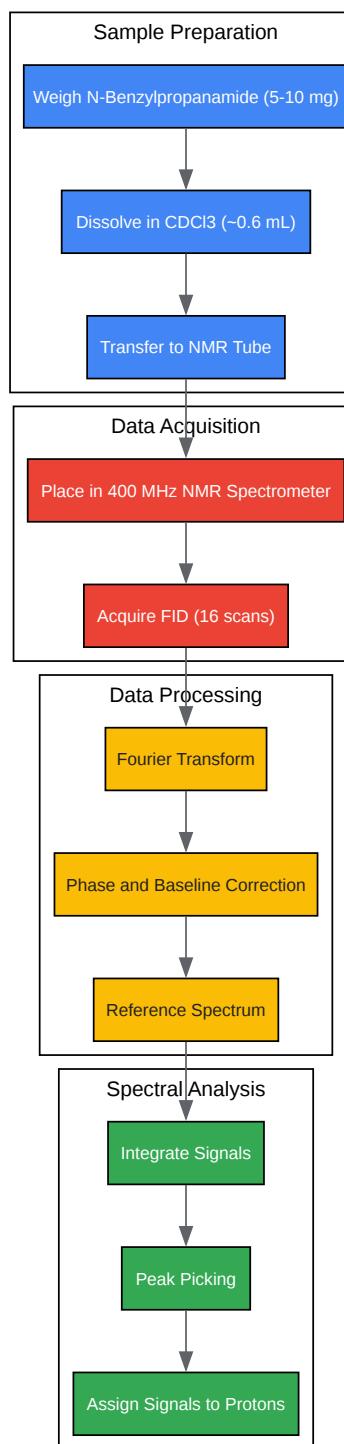
The following diagrams illustrate the molecular structure and the logical workflow for the structural elucidation of **N-Benzylpropanamide** using ^1H NMR spectroscopy.



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Caption: Molecular structure of **N-Benzylpropanamide** with proton environments labeled.

1H NMR Experimental and Analysis Workflow

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Caption: Workflow for 1H NMR analysis of **N-Benzylpropanamide**.

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